molecular formula C27H42N2O B4282637 1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine

1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine

Cat. No. B4282637
M. Wt: 410.6 g/mol
InChI Key: YBLRRUWRTXAUNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine, also known as ADMTP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. ADMTP is known to interact with several receptors in the central nervous system, leading to various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine is not fully understood. However, it is known to interact with several receptors in the central nervous system, leading to various biochemical and physiological effects. 1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine has been shown to act as a dopamine D2 receptor antagonist, a serotonin 5-HT1A receptor agonist, and a sigma-1 receptor agonist. These interactions are believed to contribute to the pharmacological effects of 1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine.
Biochemical and Physiological Effects:
1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, which is believed to contribute to its potential therapeutic effects in Parkinson's disease. 1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine has also been shown to increase serotonin levels in the prefrontal cortex, which may contribute to its potential antidepressant effects. Additionally, 1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine has been shown to have anti-inflammatory and neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been extensively studied for its potential applications in scientific research, and its pharmacological effects are well-characterized. However, 1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine also has some limitations. It has a relatively short half-life, which may limit its potential therapeutic applications. Additionally, its interactions with multiple receptors may make it difficult to determine the specific mechanism of action for its pharmacological effects.

Future Directions

There are several future directions for the study of 1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine. One potential direction is to investigate its potential therapeutic applications in neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to determine the specific mechanism of action for its pharmacological effects. Finally, 1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine may also be useful as a tool compound for the investigation of other receptors in the central nervous system.

Scientific Research Applications

1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine has been extensively studied for its potential applications in scientific research. It has been shown to interact with several receptors in the central nervous system, including dopamine D2, serotonin 5-HT1A, and sigma-1 receptors. 1-(1-adamantyl)-4-[(3,5-dimethyl-1-adamantyl)carbonyl]piperazine has been used as a tool compound to investigate the role of these receptors in various physiological and pathological conditions, such as Parkinson's disease, depression, and addiction.

properties

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(3,5-dimethyl-1-adamantyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42N2O/c1-24-10-22-11-25(2,16-24)18-26(12-22,17-24)23(30)28-3-5-29(6-4-28)27-13-19-7-20(14-27)9-21(8-19)15-27/h19-22H,3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBLRRUWRTXAUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCN(CC4)C56CC7CC(C5)CC(C7)C6)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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